2-(3,4-dimethoxyphenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone
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Description
2-(3,4-dimethoxyphenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- A study on the synthesis of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives revealed their antileukemic activity against human leukemic cell lines. Compounds with an electron-withdrawing halogen substituent showed excellent in vitro potency, suggesting a potential research direction for the compound (Vinaya et al., 2012).
Molecular Interaction and Pharmacology
- Research into the molecular interaction of related compounds with receptors, such as the CB1 cannabinoid receptor, highlighted the importance of understanding the structural features crucial for receptor binding. This suggests that similar compounds, including the one , may have applications in studying receptor-ligand interactions and developing receptor-targeted therapies (Shim et al., 2002).
Wound Healing Applications
- The evaluation of wound-healing potential in derivatives similar to the compound of interest showed significant activity in vivo. Certain derivatives promoted faster epithelialization and increased tensile strength of wounds in animal models, indicating potential research applications in tissue regeneration and wound healing (Vinaya et al., 2009).
Antimicrobial and Antituberculosis Studies
- Synthesis and in vitro antituberculosis and cytotoxicity studies on 3-heteroarylthioquinoline derivatives, related to the compound , demonstrated significant activity against Mycobacterium tuberculosis. This suggests potential applications in developing new antituberculosis agents (Chitra et al., 2011).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-23-18-6-4-5-7-19(18)25(31(23,27)28)17-10-12-24(13-11-17)22(26)15-16-8-9-20(29-2)21(14-16)30-3/h4-9,14,17H,10-13,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWDYOCVGNQABS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.